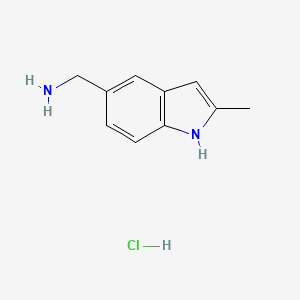

![molecular formula C27H32F4N4O6 B12474472 1-Cyclopropyl-7-(4-{3-ethoxy-1,1,1-trifluoro-2-[(3-methylbutanoyl)amino]-3-oxopropan-2-yl}piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12474472.png)

1-Cyclopropyl-7-(4-{3-ethoxy-1,1,1-trifluoro-2-[(3-methylbutanoyl)amino]-3-oxopropan-2-yl}piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

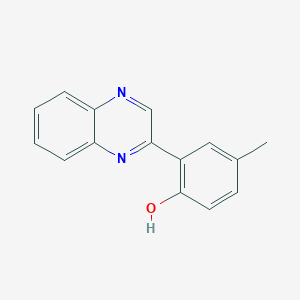

1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound is characterized by its intricate structure, which includes a cyclopropyl group, a piperazine ring, and multiple fluorine atoms, contributing to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid involves several steps. One common method starts with the preparation of 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with sodium hydroxide in ethanol under reflux conditions to yield the desired product . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by extraction with ethyl acetate and subsequent evaporation of the solvent .

Chemical Reactions Analysis

1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinolone derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex quinolone derivatives.

Biology: The compound’s antibacterial properties make it a subject of study in microbiology for developing new antibiotics.

Medicine: Its potential as an antibacterial agent is explored in pharmacological research.

Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid involves the inhibition of bacterial DNA synthesis. It achieves this by targeting the DNA gyrase enzyme, which is essential for bacterial DNA replication and transcription. By inhibiting this enzyme, the compound effectively prevents bacterial cell division and growth .

Comparison with Similar Compounds

Similar compounds include:

Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and improved pharmacokinetic profile.

1-cyclopropyl-7-{4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanamido)-3-oxopropan-2-yl]piperazin-1-yl}-6-fluoro-4-oxoquinoline-3-carboxylic acid stands out due to its unique combination of substituents, which may confer specific advantages in terms of antibacterial activity and pharmacokinetics.

Properties

Molecular Formula |

C27H32F4N4O6 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

1-cyclopropyl-7-[4-[3-ethoxy-1,1,1-trifluoro-2-(3-methylbutanoylamino)-3-oxopropan-2-yl]piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C27H32F4N4O6/c1-4-41-25(40)26(27(29,30)31,32-22(36)11-15(2)3)34-9-7-33(8-10-34)21-13-20-17(12-19(21)28)23(37)18(24(38)39)14-35(20)16-5-6-16/h12-16H,4-11H2,1-3H3,(H,32,36)(H,38,39) |

InChI Key |

GWPKZONJLJLQMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(NC(=O)CC(C)C)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

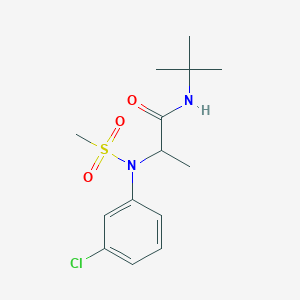

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide](/img/structure/B12474396.png)

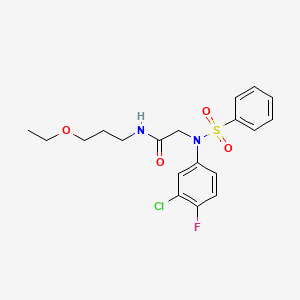

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-benzylpiperazin-1-yl)ethanone](/img/structure/B12474410.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12474417.png)

![N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12474425.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B12474434.png)

![(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12474443.png)

![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B12474464.png)